molecular formula C25H23ClN4S B4662710 N,N-dibenzyl-N'-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea

N,N-dibenzyl-N'-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B4662710
M. Wt: 447.0 g/mol
InChI Key: CXFUEDUOAWAOCT-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N’-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea: is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyrazole ring substituted with a chlorobenzyl group and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-N’-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves the reaction of N,N-dibenzylthiourea with 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thiourea linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-N’-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or THF.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N,N-dibenzyl-N’-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N’-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways, leading to various biological effects. The pyrazole ring and thiourea moiety play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • N,N-dibenzyl-N’-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea
  • N,N-dibenzyl-N’-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea
  • N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

Comparison: N,N-dibenzyl-N’-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., methyl or fluorobenzyl), the chlorobenzyl derivative may exhibit different reactivity and binding affinity towards molecular targets. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1,1-dibenzyl-3-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4S/c26-23-14-8-7-13-22(23)19-30-16-15-24(28-30)27-25(31)29(17-20-9-3-1-4-10-20)18-21-11-5-2-6-12-21/h1-16H,17-19H2,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFUEDUOAWAOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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